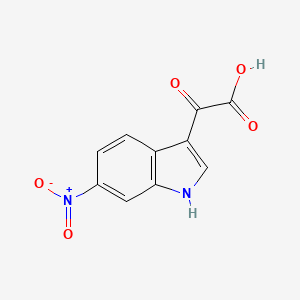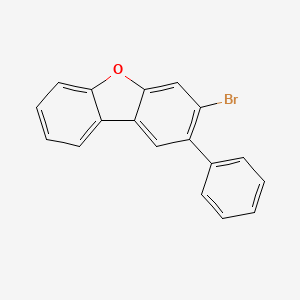
3-Bromo-2-phenyldibenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-phenyldibenzofuran is a heterocyclic organic compound that belongs to the dibenzofuran family. It is characterized by the presence of a bromine atom and a phenyl group attached to the dibenzofuran core. Dibenzofurans are known for their aromatic properties and are widely used in various chemical applications due to their stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-phenyldibenzofuran typically involves the bromination of 2-phenyldibenzofuran. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced into the dibenzofuran ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through crystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-phenyldibenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dibenzofuran derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-phenyldibenzofuran.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed:
Oxidation: Dibenzofuran derivatives with various functional groups.
Reduction: 2-Phenyldibenzofuran.
Substitution: Substituted dibenzofuran compounds with different functional groups.
Scientific Research Applications
3-Bromo-2-phenyldibenzofuran has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Bromo-2-phenyldibenzofuran involves its interaction with specific molecular targets and pathways. The bromine atom and phenyl group contribute to its reactivity and ability to form stable complexes with other molecules. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Dibenzofuran: The parent compound without the bromine and phenyl groups.
2-Phenyldibenzofuran: Similar structure but lacks the bromine atom.
3-Bromo-2-hydroxydibenzofuran: Contains a hydroxyl group instead of a phenyl group.
Uniqueness: 3-Bromo-2-phenyldibenzofuran is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H11BrO |
|---|---|
Molecular Weight |
323.2 g/mol |
IUPAC Name |
3-bromo-2-phenyldibenzofuran |
InChI |
InChI=1S/C18H11BrO/c19-16-11-18-15(13-8-4-5-9-17(13)20-18)10-14(16)12-6-2-1-3-7-12/h1-11H |
InChI Key |
BDGGQOPWCCLKNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C3C(=C2)C4=CC=CC=C4O3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


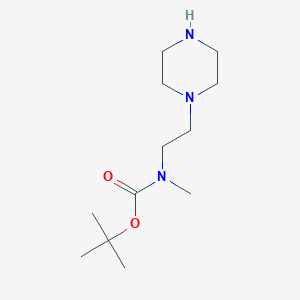
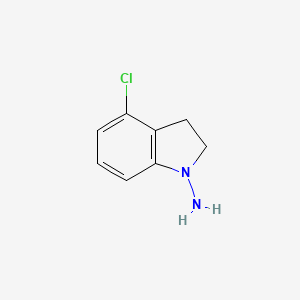
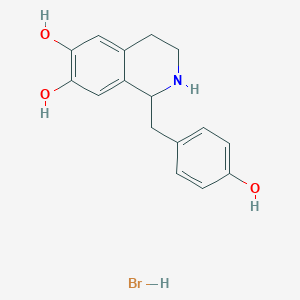
![[5-(2-amino-3-ethoxy-3-oxopropyl)-1H-imidazol-2-yl]sulfanylformic acid;dihydrochloride](/img/structure/B12285498.png)
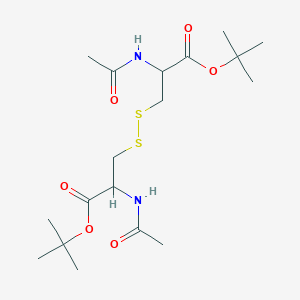
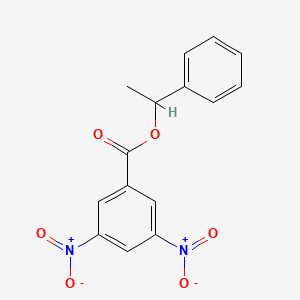

![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]benzoyl]amino]hexanoic acid](/img/structure/B12285526.png)
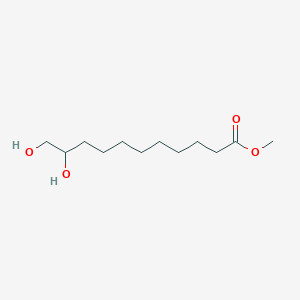
![2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol chloride](/img/structure/B12285539.png)
![[[2-(hydroxymethyl)-3,4-dimethoxyphenyl]-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl] acetate](/img/structure/B12285550.png)
![(2S)-2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride](/img/structure/B12285552.png)
